11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilamide with cyano-ester epoxide under free-solvent conditions, using nickel pyrophosphate (Ni2P2O7) as a heterogeneous catalyst . This method is advantageous due to its high yield and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis of benzodiazepines is often employed. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the acylation of aminobenzophenones followed by cyclocondensation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Nitrazepam: Commonly prescribed for short-term relief of severe anxiety and insomnia.
Uniqueness
11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for high selectivity and efficacy in targeting specific GABA-A receptor subtypes makes it a promising candidate for further research and development .
Properties
CAS No. |
354539-32-5 |
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Molecular Formula |
C29H28N2O2 |
Molecular Weight |
436.5g/mol |
IUPAC Name |
6-(4-methylphenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O2/c1-3-27(33)31-25-12-8-7-11-23(25)30-24-17-22(20-9-5-4-6-10-20)18-26(32)28(24)29(31)21-15-13-19(2)14-16-21/h4-16,22,29-30H,3,17-18H2,1-2H3 |
InChI Key |
XXOXHKPAFDFNLX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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